Glycyl-L-phenylalanine 2-naphthylamide
Overview
Description
Cathepsin C is a lysosomal cysteine protease with broad exopeptidase activity that progressively removes dipeptides from various protein and polypeptides substrates. Aside from its role in post-translational processing, cathepsins may also participate in apoptotic signaling pathways by targeting cytosolic caspases and proapoptotic proteins. Gly-Phe-β-naphthylamide is a substrate of cathepsin C that accumulates within the lysosome. Hydrolysis by cathepsin C degrades Gly-Phe-β-naphthylamide into fragments that do not easily diffuse through the lysosomal membrane, leading to a loss of lysosome membrane integrity. This compound has been used to study intralysosomal hydrolysis, lysosomal membrane permeability, and the function of cathepsin C. At 50 μM, Gly-Phe-β-naphthylamide can inhibit the cathepsin-dependent activation of caspase-8.
Scientific Research Applications
Intracellular Localization Studies : GPN is used for studying the intracellular localization of proteolytic processing steps in the maturation of alpha-glucosidase and cathepsin D in human fibroblasts (Oude Elferink et al., 1985).
Distinguishing Between Endosomes and Lysosomes : It serves as a tool for distinguishing between endosomes and lysosomes in endocytic pathway studies (Berg et al., 1994).
Role in Lysosomal Degradation : GPN reveals the role of lysosomes in the degradation of bile acids by releasing endocytosed invertase from rat liver (Jadot & Wattiaux, 1985).
Impact on Store-Operated Ca2+ Entry : It inhibits store-operated Ca2+ entry (SOCE) by interfering with Stim1 oligomerization and the activation of Orai (Morgan & Galione, 2020).
Chromogenic Substrate for Cathepsin C : Recommended as a sensitive chromogenic substrate for cathepsin C in biochemical studies (Vanha-Perttula et al., 1965).
Lysosomal Disruption : It can cause disruption of lysosomes through its hydrolysis inside these organelles (Jadot et al., 1984).
Macrophage Activation and Antimicrobial Action : Increases phagocytosis by macrophages and protects mice against Klebsiella pneumoniae infection (Migliore-Samour et al., 1992).
Cytotoxic Properties : Glycyl-D-phenylalanine-2-naphthylamide acts as a cytotoxic agent and specific lytic agent for lysosomes (Jadot et al., 1990).
Arylaminopeptidase Activity : Found in bovine dental pulp, involved in amino acid digestion (Oya et al., 1972).
Chymotrypsin Assay : Serves as a sensitive, specific, and stable substrate for chymotrypsin determination (Rinderknecht & Fleming, 1975).
Intracellular Calcium Homeostasis : Suggested to play a role in intracellular Ca2+ homeostasis by permeabilizing lysosomes and inducing intracellular Ca2+ release (Haller et al., 1996).
Peptide Bonding Research : Utilized in research applications related to peptide bonding, particularly in glycine hydrolysis (Ito et al., 2003).
Calcium Signaling from Acidic Organelles : Evokes Ca2+ signals from acidic organelles, potentially targeting lysosomes (Yuan et al., 2021).
Peptidase Activity in Human Submaxillary Gland : Shows significant activity among various amino acid naphthylamidases in human submaxillary gland (Oya et al., 1972).
Enzymatic Hydrolysis Studies : The enzyme hydrolyzes naphthylamides of various amino acids and is activated by chloride ions (Hopsu-Havu & Rintola, 1968).
Serum Aminopeptidase Activity : Involved in the cleavage of glycyl-proline from specific substrates, with varying activities in individuals and in patients with rheumatoid conditions (Hopsu-Havu et al., 1970).
Human Small Intestine Peptidase Activities : Involved in the hydrolysis of specific amino acids in the brush border and cytosol of human small intestine (Andria et al., 1980).
Effect of Parathormone : Demonstrates decreased enzyme activity for the hydrolysis of specific amino acid naphthylamides following parathormone injections in rats (Nagatsu & Hara, 1968).
Calorimetric Method for Glycyl Peptidase Determination : A method for determining glycyl peptidase activity in human serum and tissues (Szewczuk et al., 1969).
Mechanism of Action
Target of Action
Glycyl-L-phenylalanine 2-naphthylamide, also known as Gly-Phe-Naphthylamide, is a compound that primarily targets lysosomes . Lysosomes are membrane-bound organelles that play a crucial role in cellular processes such as degradation and recycling of intracellular materials . The compound was initially thought to be cleaved by the lysosomal enzyme cathepsin C , leading to the accumulation of the dipeptide inside lysosomes .
Mode of Action
Instead, the compound evokes a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . The increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the endoplasmic reticulum (ER), stimulated by the increase in cytosolic pH .
Biochemical Pathways
The action of Gly-Phe-Naphthylamide affects the biochemical pathways involving lysosomes and the ER . The compound’s ability to increase lysosomal pH and cytosolic pH leads to the release of Ca2+ from the ER .
Result of Action
The primary result of Gly-Phe-Naphthylamide’s action is the increase in lysosomal and cytosolic pH, leading to the release of Ca2+ from the ER . The increase in cytosolic Ca2+ concentration has significant implications for cellular signaling and function .
Action Environment
The action of Gly-Phe-Naphthylamide is influenced by the cellular environment, particularly the pH conditions within the lysosomes and the cytosol . .
Future Directions
Biochemical Analysis
Biochemical Properties
Glycyl-L-phenylalanine 2-naphthylamide is commonly used to disturb lysosomes . It is supposedly cleaved by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes .
Cellular Effects
This compound has been shown to evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Surprisingly, none of these effects require cathepsin C, nor are they accompanied by lysosomal membrane rupture .
Molecular Mechanism
The increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, which is stimulated by the increase in cytosolic pH . Intriguingly, this release of Ca2+ from the ER does not involve known ER Ca2+ channels, such as inositol 1,4,5-trisphosphate (IP3) or ryanodine receptors, nor does it arise from an inhibition of the ER Ca2+ pump SERCA .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over various periods of time in laboratory settings . The compound is internalized by receptor-mediated endocytosis and degraded in lysosomes, where the degradation products accumulate .
Metabolic Pathways
It is known that the compound is cleaved by the lysosomal enzyme cathepsin C .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it is cleaved by the lysosomal enzyme cathepsin C .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDXPBHLDPMOA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944021 | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21438-66-4 | |
Record name | Glycyl-N-2-naphthalenyl-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21438-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylphenylalanine 2-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gly-Phe β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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